![molecular formula C15H20N4O4S B2380906 2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole CAS No. 2097932-94-8](/img/structure/B2380906.png)
2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole
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Overview
Description
The compound “2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The molecule also contains a 1,2,3-triazole ring, which is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a 1,2,3-triazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The 1,2,3-triazole ring is made up of three nitrogens and two carbons, all five atoms are sp2-hybridized .Scientific Research Applications
Synthesis and Synthetic Applications
A fascinating aspect of the chemical structure related to 2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole is its involvement in the synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles via peptide coupling agents like BOP and Bt-OTs. These compounds are instrumental in amide-bond formation for peptide synthesis. The reaction with alcohols in the presence of a base yields 1-alkoxy-1H-benzo- and 7-azabenzotriazoles, showcasing the versatility of these compounds in synthesizing acyclic nucleoside-like compounds and their application in nucleophilic substitution reactions, highlighting their broader utility in organic synthesis (Lakshman et al., 2014).
Potential Biological Applications
While the direct applications of 2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole in biological contexts were not highlighted in the available literature, compounds with triazole cores, including 1,2,3-triazoles, are often investigated for their biological activities. For instance, isatin 1,2,3-triazoles have been evaluated as potent inhibitors against caspase-3, indicating the relevance of triazole derivatives in medicinal chemistry and drug design due to their inhibitory activities (Jiang & Hansen, 2011).
Materials Science
In materials science, triazole derivatives, including those structurally related to 2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole, have found applications. For example, poly(1,2,4-triazole)s containing pyridine heterocyclic rings and bearing bulky aromatic pendent groups have been synthesized for use as proton conductive membranes. These polymers exhibit high thermal stability and notable proton conductivities, making them suitable for applications in fuel cells and other areas requiring proton conductive materials (Boroujeni et al., 2013).
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of compounds containing pyrrolidine and 1,2,3-triazole rings . Further studies could also focus on optimizing its synthesis and exploring its chemical reactivity .
properties
IUPAC Name |
2-[[1-(3,4-dimethoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S/c1-22-14-6-5-13(10-15(14)23-2)24(20,21)18-9-3-4-12(18)11-19-16-7-8-17-19/h5-8,10,12H,3-4,9,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUWHSKUNJGLOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2CN3N=CC=N3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole |
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